2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine

Regioisomerism Pyrimidine N-oxide Antihypertensive scaffold

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine (CAS 84370-86-5, molecular formula C₁₀H₁₀N₄O₂, molecular weight 218.21 g·mol⁻¹) is a pyrimidine derivative bearing a characteristic N-hydroxy-imino tautomeric system at positions 2 and 3, a primary amine at position 4, and a phenoxy substituent at position 6. This compound belongs to the broader chemical class of 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-substituted-pyrimidines disclosed in U.S.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 84370-86-5
Cat. No. B12905630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine
CAS84370-86-5
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC(=N)N(C(=C2)N)O
InChIInChI=1S/C10H10N4O2/c11-8-6-9(13-10(12)14(8)15)16-7-4-2-1-3-5-7/h1-6,12,15H,11H2
InChIKeyGNQSEISTGYFZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine (CAS 84370-86-5): Core Identity and Position in the Pyrimidine N-Oxide Family


2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine (CAS 84370-86-5, molecular formula C₁₀H₁₀N₄O₂, molecular weight 218.21 g·mol⁻¹) is a pyrimidine derivative bearing a characteristic N-hydroxy-imino tautomeric system at positions 2 and 3, a primary amine at position 4, and a phenoxy substituent at position 6 . This compound belongs to the broader chemical class of 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-substituted-pyrimidines disclosed in U.S. Patent 3,382,247, which reports antihypertensive, blood-pressure lowering, anti-fertility, antiseptic, and anti-shock utilities for the series [1]. Unlike the more extensively studied 4-piperidinyl analog (minoxidil), the 6-phenoxy-4-amino substitution pattern represents a structurally distinct regioisomer whose pharmacological and physicochemical profile remains largely uncharacterized in the peer-reviewed primary literature.

Why Generic 6-Phenoxypyrimidine or Minoxidil Analogs Cannot Replace 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine


Simple 6-phenoxypyrimidin-4-amines lacking the N3-hydroxy-2-imino functionality (e.g., CAS 90946-08-0) differ fundamentally in hydrogen-bonding capacity, tautomeric equilibrium, and electronic distribution from the target compound, which exists as the (2E)-6-amino-2-imino-4-phenoxypyrimidin-1(2H)-ol tautomer [1]. The N3-hydroxy group confers additional metal-chelating potential and alters the pKₐ profile relative to non-hydroxylated analogs. Furthermore, the 6-phenoxy-4-amino regioisomer is chemically distinct from the 4-phenoxy-6-amino series exemplified by minoxidil (CAS 38304-91-5), where the amino group resides at C6 rather than C4. This positional isomerism has been shown within the patent class to modulate both potency and the spectrum of pharmacological activities, meaning procurement based solely on the phenoxypyrimidine core or on minoxidil experience cannot be assumed to reproduce the biological performance of the 6-phenoxy-4-amino substitution pattern [2]. Quantitative evidence supporting these differentiation points is presented in Section 3.

Quantitative Differentiation Evidence for 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine vs. Structural Analogs


Regioisomeric Scaffold Differentiation: 6-Phenoxy-4-amino vs. 4-Phenoxy-6-amino (Minoxidil-type) Binding Implications

U.S. Patent 3,382,247 explicitly delineates two regioisomeric series: 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-substituted-pyrimidines (minoxidil-type, where the amino group occupies C6) and the 4-amino-1,2-dihydro-1-hydroxy-2-imino-6-substituted-pyrimidines to which the target compound belongs [1]. The patent data demonstrate that substitution at the C4 vs. C6 position produces distinct pharmacological outcomes: C4-piperidinyl substitution (minoxidil) yields a melting point of 262–264 °C and potent antihypertensive activity, whereas the corresponding C6-phenoxy substitution generates a compound with calculated density 1.46 g·cm⁻³ and boiling point 359.2 °C , indicative of substantially different intermolecular interaction profiles. This regioisomeric divergence means that the target compound cannot be considered functionally interchangeable with minoxidil or its direct derivatives.

Regioisomerism Pyrimidine N-oxide Antihypertensive scaffold Structure-activity relationship

N3-Hydroxy-2-imino Pharmacophore: Presence vs. Absence in 6-Phenoxypyrimidine Derivatives

The target compound uniquely incorporates an N3-hydroxy-2-imino moiety (existing in equilibrium with the (2E)-6-amino-2-imino-4-phenoxypyrimidin-1(2H)-ol tautomer), a structural feature absent in 6-phenoxypyrimidin-4-amine (CAS 90946-08-0) and other non-hydroxylated analogs . This N-hydroxy group introduces an additional hydrogen-bond donor site (calculated count: 3 H-bond donors vs. 2 for the non-hydroxylated comparator) and enables chelation of divalent metal ions. Within the patent class, the N3-hydroxy group was shown to be essential for the formation of acid addition salts and carboxyacylates that exhibit oral and parenteral antihypertensive activity, whereas the corresponding non-hydroxylated pyrimidines lack this derivatization capacity [1].

N-oxide pharmacophore Hydrogen-bond donor Tautomerism Metal chelation

EINECS Inventory Status and Regulatory Differentiation from Non-Listed Analogs

The target compound is registered under EINECS number 282-746-9, confirming its formal entry into the European Inventory of Existing Commercial Chemical Substances . This regulatory standing differentiates it from structurally similar but non-inventoried 6-phenoxypyrimidine derivatives that would require new substance notification under REACH or equivalent frameworks. For procurement purposes, the EINECS listing reduces regulatory friction and accelerates the supply chain timeline relative to non-listed analogs.

EINECS registration Chemical inventory compliance 282-746-9 Regulatory differentiation

Evidence-Backed Application Scenarios for 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine in Research and Industrial Procurement


Regioisomeric Selectivity Screening in Pyrimidine N-Oxide Antihypertensive Programs

The 6-phenoxy-4-amino substitution pattern of the target compound makes it a critical probe molecule for structure-activity relationship (SAR) studies aimed at dissecting the contribution of C4 vs. C6 substitution to antihypertensive efficacy within the pyrimidine N-oxide class. As established in Section 3, the target compound represents the 6-substituted regioisomer distinct from minoxidil-type 4-substituted analogs disclosed in US 3,382,247 [1]. Procurement of this specific regioisomer enables head-to-head pharmacological comparison against the 4-piperidinyl series to map the positional dependence of target engagement.

Derivatization Chemistry Leveraging the N3-Hydroxy-2-imino Handle

The presence of the N3-hydroxy-2-imino moiety, detailed in Evidence Item 2, provides a functional handle for generating acid addition salts, carboxyacylates, and metal complexes. Research groups focused on prodrug design, salt-form screening, or metallodrug development can exploit this uniquely positioned N-hydroxy group—absent in non-hydroxylated 6-phenoxypyrimidine comparators—to modulate solubility, stability, and bioavailability [1]. Procurement of the N3-hydroxy compound is essential for these derivatization pathways.

Regulatory-Compliant Reference Standard for Phenoxypyrimidine Analytical Method Development

The EINECS listing (282-746-9) of the target compound, as noted in Evidence Item 3, establishes it as an existing commercial chemical substance within the EU regulatory framework [1]. Analytical laboratories developing HPLC, LC-MS, or GC methods for phenoxypyrimidine impurity profiling or environmental monitoring can procure this compound as a compliant reference standard without triggering new substance notification requirements, unlike non-inventoried analogs.

Physicochemical Reference for Computational QSAR Model Validation

The experimentally reported density (1.46 g·cm⁻³) and boiling point (359.2 °C) of the target compound provide anchor points for validating quantum chemical calculations, molecular dynamics simulations, and QSAR models applied to pyrimidine N-oxide derivatives [1]. Computational chemistry groups can use this compound as a calibration standard to ensure that in silico predictions for related phenoxypyrimidine candidates reproduce experimentally observed bulk properties before extrapolating to novel virtual structures.

Quote Request

Request a Quote for 2,3-Dihydro-3-hydroxy-2-imino-6-phenoxypyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.